7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms . This compound has gained great interest in the scientific community due to its unique properties.
Synthesis Analysis
A series of imidazole and triazole diarylpyrazole derivatives were prepared using an efficient 5-step synthetic scheme . The synthesis of pyrazoles involves various methods such as a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, they can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can also undergo reactions such as acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines .Scientific Research Applications
Synthesis and Structural Characterization
Synthetic Pathways and Crystal Structures : Research has focused on synthesizing and characterizing imidazo[1,2-b]pyrazole derivatives. For instance, the synthesis and crystal structure of related compounds demonstrate the versatility of this scaffold in designing new molecules with potential biological activities. Compounds have been synthesized via various methods, including the aza-Wittig reaction, highlighting the utility of this scaffold in heterocyclic chemistry. These studies contribute to the understanding of the structural basis of their biological activity and provide a foundation for the development of new therapeutic agents (Li et al., 2009; M. Barsy & Eman A. El-Rady, 2006).
Hybrid Molecules for Anti-diabetic Studies : A notable study involves the synthesis of benzimidazole-pyrazoline hybrid molecules, indicating the potential of imidazo[1,2-b]pyrazole derivatives in medicinal chemistry. These hybrids have been evaluated for α-glucosidase inhibition, showcasing their potential as anti-diabetic agents. The structure-activity relationship (SAR) of these compounds was further elucidated through molecular docking analysis (Farhat Ibraheem et al., 2020).
Luminescence Properties : The luminescence properties of certain imidazo[1,2-b]pyrazole derivatives have been explored, suggesting their potential application in material science, particularly in the development of luminescent materials. Such studies underscore the versatility of this chemical scaffold beyond its biological applications (Yongbo Zhou et al., 2008).
Antimicrobial and Anticancer Activities : The antimicrobial and anticancer activities of imidazo[1,2-b]pyrazole derivatives have been evaluated, indicating their significant potential in developing new therapeutic agents. These studies provide insights into the molecular basis of their action and highlight the scaffold's versatility in drug discovery (B. Jyothi & N. Madhavi, 2019; A. Kamal et al., 2011).
Safety and Hazards
Pyrazoles can pose certain hazards. For instance, they may cause damage to organs through prolonged or repeated exposure, and they are suspected of damaging fertility or the unborn child . They may also cause respiratory irritation, serious eye irritation, skin irritation, and they can be toxic in contact with skin .
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial and antitubercular properties.
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit the growth of certain bacteria , suggesting that they may interact with bacterial proteins or enzymes to disrupt their normal functions.
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit the growth of certain bacteria , suggesting that they may disrupt bacterial metabolic pathways.
Result of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities, including antimicrobial and antitubercular properties.
Biochemical Analysis
Biochemical Properties
7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with various proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting CDKs, this compound can induce cell cycle arrest, leading to reduced cell proliferation . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes, such as CDKs . This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic function. Additionally, this compound can interact with DNA and RNA, potentially affecting transcription and translation processes. The compound’s ability to form hydrogen bonds and hydrophobic interactions with nucleic acids and proteins further contributes to its molecular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in gene expression . In vivo studies have also indicated potential long-term effects on tissue function and overall organism health.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to effectively inhibit tumor growth in cancer models without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of other metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus or mitochondria, depending on its interactions with intracellular proteins and organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and signaling proteins . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Properties
IUPAC Name |
7-(chloromethyl)-5H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-3-5-4-9-10-2-1-8-6(5)10/h1-2,4,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQXKPYDXNQPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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